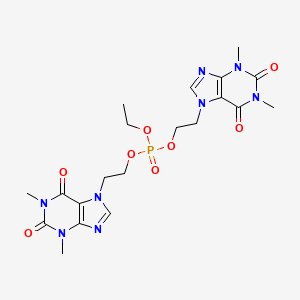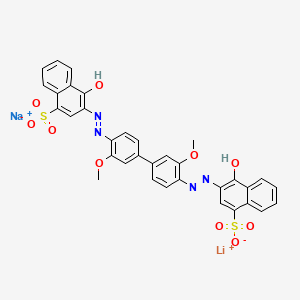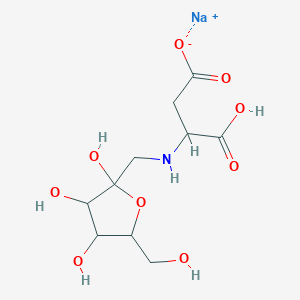
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate is a compound that belongs to the class of Amadori compounds. These compounds are key intermediates in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is formed when aspartic acid reacts with fructose under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate typically involves the reaction of aspartic acid with fructose. The reaction is carried out in an aqueous solution at elevated temperatures. The process begins with the formation of a Schiff base, which then undergoes Amadori rearrangement to form the final product. The reaction conditions, such as pH and temperature, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as vacuum dehydration to promote the formation of the desired product . The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols .
科学的研究の応用
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the Maillard reaction and the formation of advanced glycation end-products (AGEs). In biology, it is used to investigate the effects of glycation on proteins and other biomolecules. In medicine, it is studied for its potential role in the development of diabetic complications and other diseases associated with protein glycation . In the food industry, it is used to enhance flavors and as a marker for the extent of the Maillard reaction in processed foods .
作用機序
The mechanism of action of Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate involves its ability to undergo Amadori rearrangement and form stable intermediates in the Maillard reaction. These intermediates can further react to form AGEs, which are implicated in various pathological conditions. The molecular targets of this compound include proteins, where it can modify amino acid residues and alter their structure and function .
類似化合物との比較
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate is similar to other Amadori compounds such as N-(1-deoxy-D-fructos-1-yl)-glycine and N-(1-deoxy-D-fructos-1-yl)-glutamic acid. These compounds share a common structural motif but differ in the amino acid component. The uniqueness of this compound lies in its specific reactivity and the types of products it forms under different conditions .
List of Similar Compounds:- N-(1-deoxy-D-fructos-1-yl)-glycine
- N-(1-deoxy-D-fructos-1-yl)-glutamic acid
- N-(1-deoxy-D-fructos-1-yl)-valine
- N-(1-deoxy-D-fructos-1-yl)-leucine
- N-(1-deoxy-D-fructos-1-yl)-alanine
特性
CAS番号 |
68473-94-9 |
|---|---|
分子式 |
C10H16NNaO9 |
分子量 |
317.22 g/mol |
IUPAC名 |
sodium;4-hydroxy-4-oxo-3-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]butanoate |
InChI |
InChI=1S/C10H17NO9.Na/c12-2-5-7(15)8(16)10(19,20-5)3-11-4(9(17)18)1-6(13)14;/h4-5,7-8,11-12,15-16,19H,1-3H2,(H,13,14)(H,17,18);/q;+1/p-1 |
InChIキー |
PVLCJBQCSMIXAS-UHFFFAOYSA-M |
正規SMILES |
C(C1C(C(C(O1)(CNC(CC(=O)[O-])C(=O)O)O)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


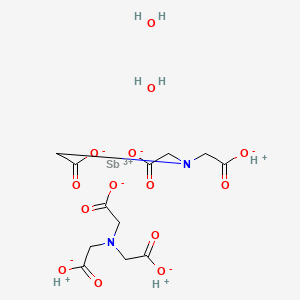
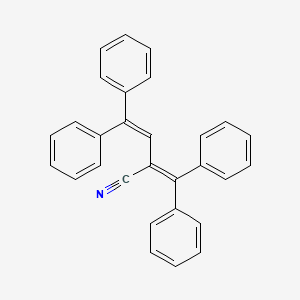
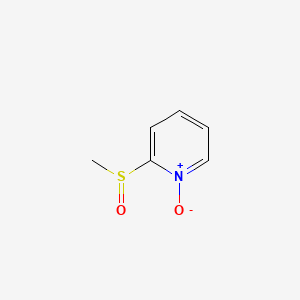
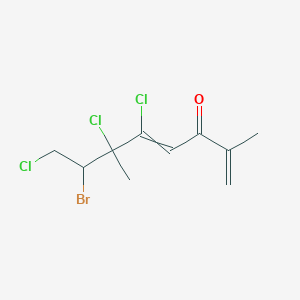
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
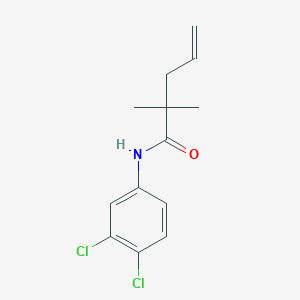
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
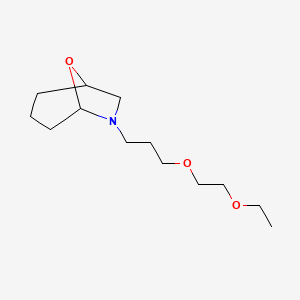
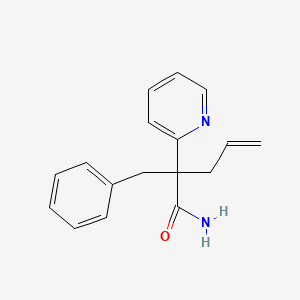

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
